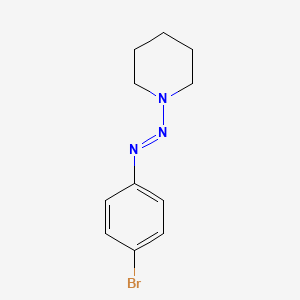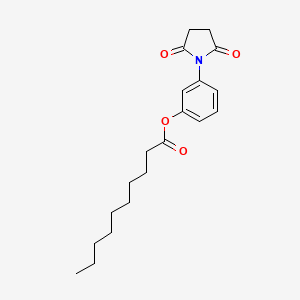![molecular formula C14H17N3O4S B12495083 Ethyl 4,5-dimethyl-2-{[(5-methyl-1,3,4-oxadiazol-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12495083.png)
Ethyl 4,5-dimethyl-2-{[(5-methyl-1,3,4-oxadiazol-2-yl)acetyl]amino}thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4,5-DIMETHYL-2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of ETHYL 4,5-DIMETHYL-2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiophene ring, followed by the introduction of the oxadiazole moiety and the ethyl ester group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.
Analyse Des Réactions Chimiques
ETHYL 4,5-DIMETHYL-2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where nucleophiles replace specific substituents under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
ETHYL 4,5-DIMETHYL-2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying its effects on different biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Due to its unique structure, it is explored for its potential therapeutic applications, including drug development and design.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
ETHYL 4,5-DIMETHYL-2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: A simpler thiophene derivative with different chemical properties and applications.
2-Aminothiophene: Known for its use in the synthesis of various pharmaceuticals.
Thiophene-3-carboxamide: Another thiophene derivative with distinct biological activities.
The uniqueness of ETHYL 4,5-DIMETHYL-2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE lies in its specific structural features, which confer unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H17N3O4S |
|---|---|
Poids moléculaire |
323.37 g/mol |
Nom IUPAC |
ethyl 4,5-dimethyl-2-[[2-(5-methyl-1,3,4-oxadiazol-2-yl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H17N3O4S/c1-5-20-14(19)12-7(2)8(3)22-13(12)15-10(18)6-11-17-16-9(4)21-11/h5-6H2,1-4H3,(H,15,18) |
Clé InChI |
ZEEAQTJGJMUDNS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2=NN=C(O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B12495013.png)
![3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one](/img/structure/B12495016.png)
![1-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495017.png)
![Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495024.png)
![propyl 2-amino-1-[4-(butoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12495029.png)
![8-(azepan-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12495045.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12495060.png)
![N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B12495065.png)
![N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide](/img/structure/B12495073.png)
![2-fluoro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12495079.png)
![Propyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495082.png)

![N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12495100.png)
